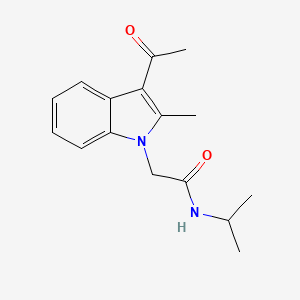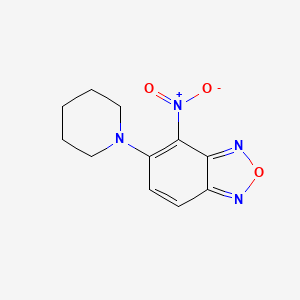![molecular formula C18H18BrN5O2 B5063307 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5063307.png)
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant importance in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-anxiety effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For instance, the compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation. It also modulates the GABAergic neurotransmitter system by binding to the benzodiazepine site on the GABA-A receptor.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione exhibits a diverse range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it modulates the GABAergic neurotransmitter system, leading to anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is its potential therapeutic applications. The compound exhibits a diverse range of pharmacological activities, making it a promising candidate for drug development. However, one of the limitations of the compound is its poor solubility, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has significant potential for future research. Some of the future directions for research include:
1. Investigating the compound's potential as an anti-cancer drug in preclinical and clinical studies.
2. Exploring the compound's potential as an anti-inflammatory agent in various inflammatory diseases.
3. Investigating the compound's potential as an anxiolytic drug in preclinical and clinical studies.
4. Developing novel formulations to improve the compound's solubility and bioavailability.
5. Investigating the compound's mechanism of action to gain a better understanding of its pharmacological effects.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a promising compound with potential therapeutic applications. The compound exhibits a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-anxiety effects. Future research should focus on exploring the compound's potential as a drug candidate and developing novel formulations to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 1-(4-bromophenyl)-3-ethoxycarbonyl-2,5-pyrrolidinedione. This intermediate is then reacted with 2-chloro-4-(2-pyrimidinyl)-1-piperazine to form the final product.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to possess anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it exhibits anxiolytic effects by modulating the GABAergic neurotransmitter system.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-2-4-14(5-3-13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-1-7-21-18/h1-7,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECVJDPVMANEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5063229.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B5063232.png)

![3-(4-methoxyphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5063245.png)
![4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5063250.png)
![1-phenyl-N-[2-(1H-pyrazol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5063258.png)

![2-[tert-butyl(methyl)amino]ethyl (2-methylphenoxy)acetate](/img/structure/B5063276.png)
![2-[(4-chlorophenyl)thio]-N-ethylpropanamide](/img/structure/B5063285.png)

![N-(1-{1-[4-(benzyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5063300.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5063303.png)
![5,8-dimethoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5063304.png)
![4-bromo-2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063323.png)